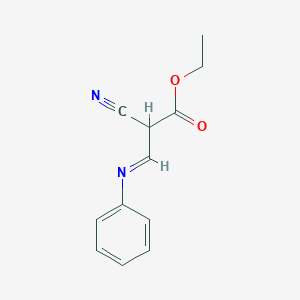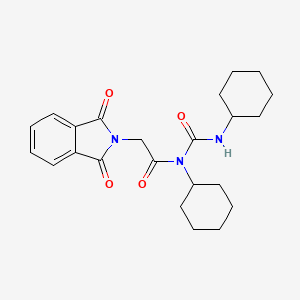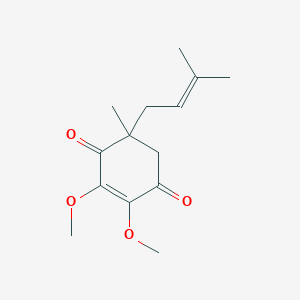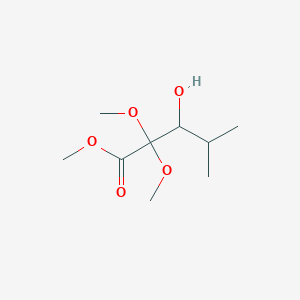
Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate: is an organic compound with the molecular formula C9H18O5 . It is a derivative of pentanoic acid and is characterized by the presence of hydroxy, methoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethoxypropane with methyl 3-hydroxy-4-methylpentanoate under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical activity .
Comparación Con Compuestos Similares
- Methyl 2-hydroxy-3-methylpentanoate
- Methyl 3-hydroxy-2-methylpentanoate
- Methyl 2,2-dimethoxy-4-methylpentanoate
Uniqueness: Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate is unique due to the presence of both hydroxy and methoxy groups on the same carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications .
Propiedades
Número CAS |
57504-44-6 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate |
InChI |
InChI=1S/C9H18O5/c1-6(2)7(10)9(13-4,14-5)8(11)12-3/h6-7,10H,1-5H3 |
Clave InChI |
VQZMXNWENLDADQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C(=O)OC)(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



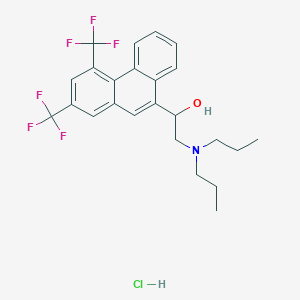
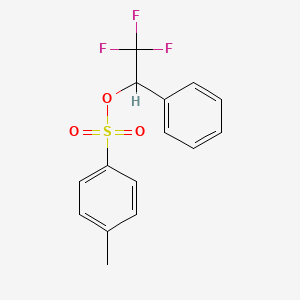

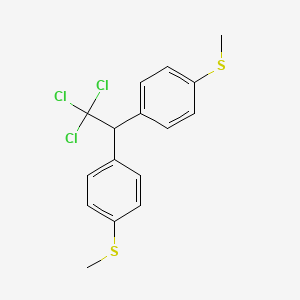
![[(2-Ethoxyethyl)sulfanyl]benzene](/img/structure/B14006325.png)

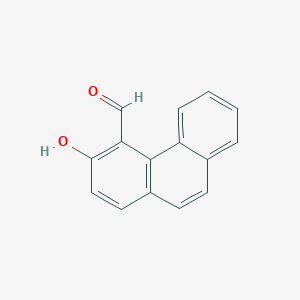
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)

